molecular formula C13H10ClFO2 B6374528 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol CAS No. 1262002-88-9

4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol

Cat. No.: B6374528
CAS No.: 1262002-88-9
M. Wt: 252.67 g/mol
InChI Key: UYNCBTGVJVXCOE-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of a chloro, methoxy, and fluorophenol group

Chemical Reactions Analysis

4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-6-8(14)2-4-11(13)10-5-3-9(16)7-12(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCBTGVJVXCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684418
Record name 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-88-9
Record name 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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